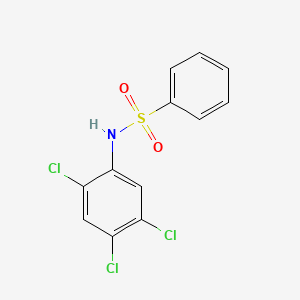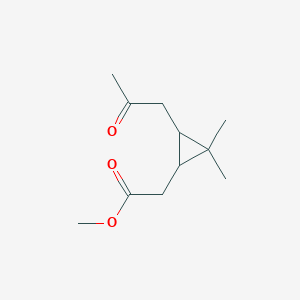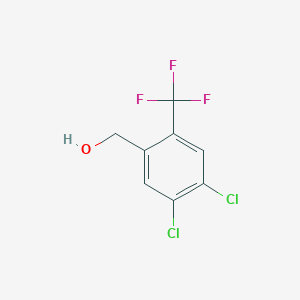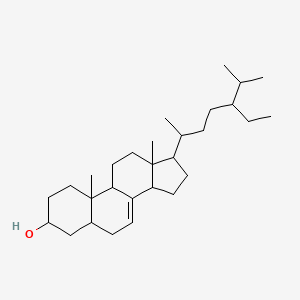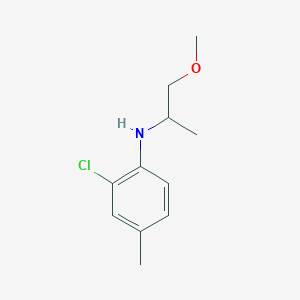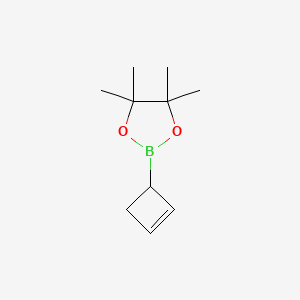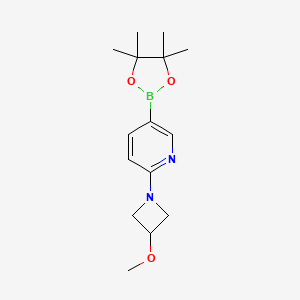![molecular formula C19H30BNO5 B12092338 tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate: is a chemical compound with the following molecular formula:
C21H33BN2O5
and a molecular weight of 404.31 g/mol . It belongs to the class of pyrrolidine derivatives and contains a boron atom.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction between a furan derivative and a boronic acid derivative. The specific synthetic route may vary, but it typically includes the following steps:
Borylation: The furan ring undergoes borylation using a boronic acid reagent.
Coupling Reaction: The borylated furan reacts with tert-butyl piperidine-1-carboxylate to form the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers .
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substitution reactions can occur at the furan or pyrrolidine ring.
Reduction: Reduction of the carbonyl group may yield different derivatives.
Borylation: Boronic acids, palladium catalysts, and base.
Coupling Reaction: tert-Butyl piperidine-1-carboxylate, base, and suitable coupling agents.
Major Products: The major products depend on the specific reaction conditions and substituents. These could include various pyrrolidine-furan hybrids or derivatives.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Researchers explore its potential as a drug candidate.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate lies in its specific combination of furan and pyrrolidine moieties. Similar compounds include:
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate:
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)azetidine-1-carboxylate:
Properties
Molecular Formula |
C19H30BNO5 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-11-10-13(12-21)14-8-9-15(23-14)20-25-18(4,5)19(6,7)26-20/h8-9,13H,10-12H2,1-7H3 |
InChI Key |
WKEKWAKNSGCGOV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



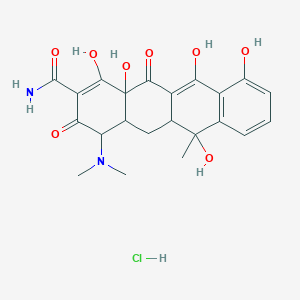
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
